molecular formula C9H14ClNO B6589998 (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride CAS No. 950477-78-8

(1S)-2-methoxy-1-phenylethan-1-amine hydrochloride

Cat. No.: B6589998
CAS No.: 950477-78-8
M. Wt: 187.7
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Description

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are cornerstone molecules in asymmetric synthesis, the branch of chemistry focused on selectively producing one of a pair of enantiomers. nih.gov Enantiomers, being non-superimposable mirror images, can have vastly different biological activities, making stereochemical control crucial in drug development. nih.gov Chiral amines are widely applied as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.gov

Chiral Catalysts and Ligands: Used in small amounts to control the enantioselectivity of a chemical transformation. sigmaaldrich.com

Resolving Agents: Employed to separate racemic mixtures into their constituent enantiomers. merckmillipore.com

Key Structural Motifs: They are integral components of numerous pharmaceuticals, agrochemicals, and natural products. nih.govyale.edu

The demand for enantiomerically enriched amines has spurred the development of innovative synthetic methods, including biocatalytic routes and transition metal-catalyzed asymmetric hydrogenation. nih.govnih.govnih.gov

Enantiopure Phenylethan-1-amine Derivatives as Versatile Chiral Building Blocks

The 1-phenylethylamine (B125046) (α-PEA) scaffold is considered a "privileged chiral inducer and auxiliary" due to its effectiveness and versatility. mdpi.com Available in both enantiomeric forms, this structural motif is frequently used in the synthesis of other chiral building blocks. mdpi.com Derivatives of α-PEA are employed as chiral auxiliaries in diastereoselective syntheses of medicinal substances and natural products. nih.gov For example, they have been instrumental in the asymmetric synthesis of pharmaceutical agents like Sitagliptin, Rivastigmine, and Ramatroban. mdpi.com The phenyl group provides a rigid framework that allows for effective steric control in reactions, while the amine group offers a site for chemical modification. (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride is a functionalized derivative of this important class, offering additional synthetic handles.

Overview of Key Research Trajectories and Academic Relevance

This compound and its corresponding free base are primarily utilized as chiral building blocks in the synthesis of more complex molecules. myskinrecipes.com Research involving this compound often focuses on its incorporation into active pharmaceutical ingredients (APIs) where high enantiomeric purity is essential. myskinrecipes.com Its structure makes it a valuable intermediate in the development of central nervous system agents. myskinrecipes.com Academic and industrial research leverages its specific stereochemistry to construct target molecules with precise spatial arrangements, which is critical for achieving desired biological activity. myskinrecipes.com

Chemical and Physical Properties

The fundamental properties of (1S)-2-methoxy-1-phenylethan-1-amine and its hydrochloride salt are critical for its application in synthesis.

PropertyValue
Chemical Formula C₉H₁₄ClNO
Molecular Weight 187.67 g/mol
IUPAC Name This compound
CAS Number 950477-78-8
Physical Form Powder
Storage Temperature Room temperature

Table 1: Physicochemical properties of this compound. myskinrecipes.comamericanelements.com

Synthesis and Preparation

The preparation of chiral amines like (1S)-2-methoxy-1-phenylethan-1-amine often involves stereoselective methods. While specific, detailed syntheses for this exact compound are proprietary or embedded in broader synthetic schemes, general methods for preparing chiral phenylethylamine derivatives include:

Asymmetric Reductive Amination: The reaction of a ketone precursor with an amine source in the presence of a chiral catalyst or auxiliary. mdpi.com

Resolution of Racemic Mixtures: Separating a 50:50 mixture of enantiomers using a chiral resolving agent.

Enzymatic Kinetic Resolution: Using enzymes like transaminases that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. nih.gov

The hydrochloride salt is typically formed in the final step by treating the free amine with hydrochloric acid, which facilitates purification and improves the compound's stability and handling characteristics. orgsyn.org

Properties

CAS No.

950477-78-8

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1s 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride

Asymmetric Synthesis Approaches

Enantioselective Catalytic Hydrogenation of Imines

The enantioselective hydrogenation of prochiral imines is a powerful and atom-economical method for the synthesis of chiral amines. This approach involves the use of a chiral catalyst to stereoselectively add hydrogen across the C=N double bond of a precursor imine, 2-methoxy-1-phenylethan-1-imine.

The success of enantioselective hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal complexed with a chiral ligand. Rhodium and Ruthenium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have been extensively studied for their high efficacy in asymmetric hydrogenation. rsc.orgrsc.org For the synthesis of chiral amines, ligands such as those derived from (S)-1-phenylethylamine can create a chiral environment around the metal center, influencing the stereochemical outcome of the hydrogenation. rsc.org The development of novel phosphinediamine ligands has shown that high enantioselectivities can be achieved through the formation of a specific chiral field arising from selective chelation and electrostatic interactions between the ligand and the substrate. rsc.org

Catalyst SystemLigand TypeKey Features
Rhodium-basedChiral phosphinediamineForms effective chiral field via selective P-N chelation and electrostatic interactions.
Ruthenium-basedDiphosphine/Diamine complexesWidely used in industry for manufacturing chiral alcohols and can be adapted for amine synthesis. takasago.com
Iridium-basedPhosphine complexesInvestigated for amine synthesis. doi.org

Achieving high stereocontrol in catalytic asymmetric hydrogenation requires meticulous optimization of reaction parameters. Factors such as temperature, hydrogen pressure, solvent, and catalyst loading can significantly impact both the conversion rate and the enantiomeric excess (ee) of the product. beilstein-journals.org For instance, in the asymmetric hydrogenation of related heterocyclic compounds, adjustments in catalyst loading and residence time in continuous-flow systems have demonstrated marked effects on yield and enantioselectivity. beilstein-journals.org Lowering the catalyst loading from 0.5 mol% to 0.1 mol% in one study resulted in a significant drop in chemical yield while maintaining enantioselectivity. beilstein-journals.org The choice of solvent is also critical; dichloromethane (B109758) is often selected for its limited coordinating ability, which can be beneficial for catalyst performance. nih.gov

ParameterEffect on ReactionExample
Temperature Influences reaction rate and selectivity.Optimal temperatures can improve heat transfer in microreactors, enhancing performance. beilstein-journals.org
Hydrogen Pressure Affects the rate of hydrogenation.Higher pressures are often employed to drive the reaction to completion.
Solvent Can impact catalyst solubility and activity.Dichloromethane is often used due to its low coordinating ability. nih.gov
Catalyst Loading Determines the overall efficiency and cost.Decreasing catalyst loading can reduce yield if not optimized. beilstein-journals.org

Stereoselective Reduction Reactions of Ketone or Oxime Precursors

An alternative asymmetric approach involves the stereoselective reduction of a prochiral ketone or oxime precursor. This method relies on chiral reducing agents or catalysts to deliver a hydride ion to one face of the carbonyl or oxime group preferentially.

For the synthesis of (1S)-2-methoxy-1-phenylethan-1-amine, a suitable precursor would be 2-methoxy-1-phenylethanone. The reduction of this ketone can be achieved using biocatalysts, such as alcohol dehydrogenases, which are known for their high enantioselectivity. nih.gov For example, alcohol dehydrogenase from Lactobacillus kefir (LK-ADH) has been successfully used in the asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanol with high yield and enantiomeric excess. nih.gov A similar enzymatic approach could be applied to the corresponding ketone precursor for the target amine.

Alternatively, the reduction of the corresponding oxime, derived from 2-methoxy-1-phenylethanone, presents another viable route. The catalytic hydrogenation of oximes over heterogeneous catalysts is a well-established method for synthesizing primary amines. mdpi.com While achieving high enantioselectivity in the direct hydrogenation of oximes can be challenging, the use of chiral catalysts or modifiers can influence the stereochemical outcome. mdpi.com

Chiral Resolution Techniques for Racemic Mixtures

When a racemic mixture of 2-methoxy-1-phenylethan-1-amine is produced, chiral resolution techniques are necessary to separate the desired (1S)-enantiomer. wikipedia.org

Diastereomeric Salt Formation and Fractional Crystallization

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgstereoelectronics.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. stereoelectronics.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. researchgate.net

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. stereoelectronics.orglibretexts.org The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. wikipedia.org Once the less soluble diastereomeric salt is isolated through crystallization, the pure (1S)-2-methoxy-1-phenylethan-1-amine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.orgrsc.org

Resolving AgentPrinciple of SeparationKey Steps
(+)-Tartaric acidForms diastereomeric salts with different solubilities. rsc.org1. Reaction with racemic amine. 2. Fractional crystallization of the less soluble salt. 3. Liberation of the enantiomerically pure amine with a base.
(S)-Mandelic acidDifferential solubility of the resulting diastereomeric salts. wikipedia.org1. Salt formation in a suitable solvent. 2. Isolation of the desired diastereomer by filtration. 3. Deprotonation to yield the free amine.
(+)-Camphor-10-sulfonic acidFormation of diastereomeric salts that can be separated by crystallization. libretexts.org1. Reaction with the racemic amine. 2. Selective crystallization. 3. Recovery of the pure enantiomer.

The efficiency of this resolution process can be influenced by factors such as the eutectic composition of the diastereomeric salts and the crystallization conditions. semanticscholar.orgmdpi.com Kinetic control during crystallization can sometimes be exploited to achieve rapid separation and high diastereomeric purity. semanticscholar.org

Chromatographic Resolution Methods

Chromatographic resolution is a cornerstone for separating enantiomers from a racemic mixture. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques employed for this purpose, particularly at a preparative scale. nih.gov

Preparative chiral HPLC is a widely used and versatile method for isolating pure enantiomers. phenomenex.comcsfarmacie.cz The technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and enabling separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are among the most effective for resolving a wide range of chiral compounds, including amines. researchgate.net

For the preparative separation of 2-methoxy-1-phenylethan-1-amine, a normal-phase HPLC method is typically employed. The selection of the CSP and the mobile phase composition are critical for achieving optimal resolution and throughput.

Table 1: Illustrative Parameters for Preparative Chiral HPLC Separation

ParameterTypical ConditionsPurpose
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives)Provides stereoselective interactions for enantiomer recognition.
Mobile Phase Hexane (B92381)/Isopropanol (IPA) with an amine additive (e.g., Diethylamine, DEA)The non-polar solvent and polar modifier control retention and selectivity. The additive improves peak shape for basic compounds.
Detection UV at 254 nmMonitors the elution of the phenyl-containing compound.
Flow Rate Optimized for column diameter and particle sizeBalances separation time with resolution efficiency.
Objective High resolution (Rs > 1.5) and enantiomeric excess (ee > 99%)Ensures the collection of highly pure (1S)-enantiomer fractions.

The process involves injecting the racemic mixture onto the column and collecting the fraction corresponding to the later-eluting (1S)-enantiomer. The collected fractions are then concentrated to yield the desired product, which can be subsequently converted to the hydrochloride salt.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations, particularly on a preparative scale. nih.govnih.gov SFC utilizes a mobile phase, typically supercritical carbon dioxide, combined with a small amount of an organic modifier like methanol (B129727). chromatographyonline.comuva.es This approach offers several advantages, including faster separations, reduced solvent consumption, and easier product recovery due to the volatility of CO2. researchgate.net

The principles of enantiomer separation in SFC are similar to HPLC, relying on the differential interaction of enantiomers with a CSP. nih.gov Polysaccharide-based CSPs are also highly effective in SFC. chromatographyonline.com The high diffusion rates and low viscosity of supercritical fluids contribute to high chromatographic efficiency, often leading to superior resolution in shorter times compared to HPLC. chromatographyonline.comresearchgate.net

Table 2: Representative Parameters for Preparative Chiral SFC Separation

ParameterTypical ConditionsAdvantage
Chiral Stationary Phase (CSP) Immobilized polysaccharide-based CSPsOffers broad applicability and stability with various modifiers.
Mobile Phase Supercritical CO2 / Methanol with an amine additiveCO2 is non-toxic and easily removed; methanol modifies polarity for elution control. chromatographyonline.com
Back Pressure 100-150 barMaintains the CO2 in a supercritical state.
Temperature 35-45 °CInfluences fluid density and interaction kinetics, optimizing selectivity.
Benefit High productivity and reduced environmental impactFaster run times and significant reduction in organic solvent waste. uva.es

SFC is particularly advantageous for industrial applications due to its efficiency and lower operating costs associated with solvent purchase and disposal. nih.gov

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride requires careful consideration of process efficiency, cost-effectiveness, and the consistent achievement of high enantiomeric purity.

Achieving high enantiomeric purity and yield on an industrial scale hinges on optimizing every step of the synthesis and purification process. When using methods like enzymatic kinetic resolution, key parameters must be fine-tuned. This includes the selection of the enzyme, solvent, acylating agent, temperature, and reaction time to maximize the stereoselectivity of the transformation. researchgate.net

Following the resolution step, the separation of the desired (1S)-amine from the reacted (R)-enantiomer (now typically an amide) is critical. This is often achieved by extraction under different pH conditions. The final purification step usually involves the crystallization of the hydrochloride salt. Optimizing crystallization conditions—such as solvent system, temperature profile, and seeding—is crucial for removing residual impurities and achieving the final target of >99% enantiomeric excess (ee).

Biotransformation offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral amines. researchgate.net One of the most effective biocatalytic methods is the kinetic resolution of a racemic amine using enzymes like lipases or proteases. researchgate.net

In a typical enzymatic resolution process for racemic 2-methoxy-1-phenylethan-1-amine, an enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) in the presence of an acyl donor. This leaves the desired (1S)-enantiomer unreacted.

Reaction Scheme: Enzymatic Kinetic Resolution

(R,S)-2-methoxy-1-phenylethan-1-amine + Acyl Donor ---(Lipase)---> (S)-2-methoxy-1-phenylethan-1-amine + (R)-N-(2-methoxy-1-phenylethyl)amide

The unreacted (S)-amine can then be easily separated from the newly formed amide. Transaminases represent another class of enzymes that can be used to synthesize chiral amines from a corresponding ketone precursor, offering a direct asymmetric route to the desired enantiomer. researchgate.net These biocatalytic processes are valued for their high enantioselectivity under mild reaction conditions.

Derivatization Strategies for Structural and Functional Group Modification

This compound serves as a versatile chiral scaffold. Its functional groups—the primary amine, the phenyl ring, and the methoxy (B1213986) group—can be selectively modified to create a diverse range of new molecules for various applications, including the synthesis of active pharmaceutical ingredients. myskinrecipes.commdpi.com

The primary amine is a common site for derivatization. It can undergo reactions such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to yield more complex secondary or tertiary amines.

The phenyl ring can be modified through electrophilic aromatic substitution reactions to introduce substituents at the ortho, meta, or para positions. Such modifications can significantly alter the electronic and steric properties of the molecule. ashp.org These derivatization strategies allow chemists to generate libraries of related chiral compounds for structure-activity relationship (SAR) studies or to use them as key intermediates in the synthesis of more complex target molecules. mdpi.com

Applications of 1s 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride in Stereoselective Transformations

Utility as a Chiral Auxiliary in Asymmetric Organic Reactions.nih.govnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. (1S)-2-methoxy-1-phenylethan-1-amine serves as an effective chiral auxiliary in several types of asymmetric reactions due to its ability to create a chiral environment around the reaction center, thereby favoring the formation of one diastereomer over the other.

While specific examples detailing the use of (1S)-2-methoxy-1-phenylethan-1-amine in aldol (B89426) reactions are not extensively documented in the provided search results, the principles of chiral auxiliaries in such reactions are well-established. For instance, chiral oxazolidinones are widely employed to achieve high stereoselectivity in aldol reactions. wikipedia.org The mechanism involves the formation of a (Z)-enolate through soft enolization, which then undergoes a diastereoselective reaction with an aldehyde. This process allows for the simultaneous creation of two adjacent stereocenters with high control. wikipedia.org The effectiveness of a chiral auxiliary like (1S)-2-methoxy-1-phenylethan-1-amine would depend on its ability to form a rigid, chelated transition state that effectively shields one face of the enolate, thereby directing the approach of the electrophile.

The application of chiral auxiliaries is a powerful strategy for the synthesis of enantiomerically enriched heterocyclic compounds. Although direct examples involving (1S)-2-methoxy-1-phenylethan-1-amine in diastereoselective cyclizations for heterocycle synthesis are not explicitly detailed in the search results, the underlying principle is analogous to other asymmetric transformations. By attaching the chiral auxiliary to a precursor molecule, the subsequent cyclization reaction can be guided to produce a specific diastereomer of the heterocyclic product. This approach is valuable for accessing a wide range of biologically active molecules.

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. While the direct use of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride in kinetic resolutions was not a primary focus of the search results, the broader context of using chiral amines and their derivatives in such processes is well-documented. For example, chemoenzymatic dynamic kinetic resolution of primary amines is a powerful technique. scispace.com This process often involves the use of a chiral resolving agent to selectively react with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer or the derivatized one. The efficiency of such a resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers.

A study on the kinetic resolution of β-alkyl phenylethylamine derivatives utilized a palladium-catalyzed C-H olefination directed by a nosylamide group. mdpi.com This highlights the potential for chiral amine derivatives to participate in transition metal-catalyzed kinetic resolutions, where the chiral environment created by the ligand or an auxiliary dictates the enantioselectivity.

Development as a Chiral Ligand in Metal-Catalyzed Asymmetric Processes.nih.govdicp.ac.cn

Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. This catalyst can then mediate an enantioselective reaction, transferring its chirality to the product. Derivatives of (1S)-2-methoxy-1-phenylethan-1-amine can be modified to serve as effective chiral ligands in a variety of metal-catalyzed asymmetric reactions.

The structural framework of (1S)-2-methoxy-1-phenylethan-1-amine provides a versatile scaffold for the design of chiral ligands. The primary amine and the methoxy (B1213986) group can be readily functionalized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which can then bind to a metal center. The phenyl group and the stereogenic center provide the necessary steric bulk and chiral environment to induce asymmetry in the catalytic process. The synthesis of such ligands often involves standard organic transformations to build upon the initial chiral core of the amine.

Chiral ligands derived from amines have shown great success in enantioselective catalysis. A prime example is the use of chiral phosphine (B1218219) ligands in iridium-catalyzed asymmetric hydrogenation of enamines. dicp.ac.cn This method provides a convenient route to synthesize chiral tetrahydroquinoline derivatives, which are important structural units in natural products and biologically active compounds. dicp.ac.cn In one study, an iridium catalyst system incorporating a chiral bisphosphine ligand, MeO-Biphep, was highly effective in the asymmetric hydrogenation of exocyclic enamines, achieving excellent enantioselectivities. dicp.ac.cn

The development of new catalysts for the asymmetric hydrogenation of simple enamines is an area of active research, as it offers a direct route to optically active amines, which are crucial for the synthesis of pharmaceuticals. dicp.ac.cn

The following table summarizes the key applications of (1S)-2-methoxy-1-phenylethan-1-amine and its derivatives in stereoselective transformations:

Application AreaSpecific TransformationRole of the Compound/DerivativeKey Findings/Significance
Chiral Auxiliary Asymmetric Aldol ReactionsDirects the stereochemical outcome of C-C bond formation.Establishes two contiguous stereocenters with high control.
Diastereoselective CyclizationsControls the stereochemistry of heterocycle formation.Provides access to enantiomerically pure heterocyclic compounds.
Kinetic ResolutionDifferentiates between enantiomers in a racemic mixture.Enables the separation of enantiomers.
Chiral Ligand Metal-Catalyzed Asymmetric HydrogenationForms a chiral catalyst with a metal (e.g., Iridium).Enables highly enantioselective synthesis of chiral amines and their derivatives.
Asymmetric Addition ReactionsCreates a chiral environment around the metal center.Facilitates the enantioselective addition of nucleophiles to prochiral substrates.

Role as a Chiral Building Block for the Synthesis of Enantiomerically Pure Complex Molecules

This compound serves as a crucial chiral building block in the asymmetric synthesis of complex, enantiomerically pure molecules. Its utility stems from the presence of a stereogenic center at the carbon atom attached to the amino group, which can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This chiral amine is frequently employed as a chiral auxiliary, a temporary chemical entity that is incorporated into a prochiral substrate to guide a stereoselective transformation. After the desired stereochemistry has been established, the auxiliary can be cleanly removed and often recycled.

The structural similarity of this compound to the well-studied and widely utilized (R)- and (S)-1-phenylethylamine (α-PEA) provides a strong basis for its application in a variety of stereoselective reactions. The methodologies developed for α-PEA are often directly translatable to its methoxy-substituted analogue, with the methoxy group potentially influencing factors such as solubility and reactivity.

One of the prominent applications of chiral amines like this compound is in the diastereoselective synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. nih.gov In a typical approach, the chiral amine is condensed with a glyoxylic acid derivative to form a chiral imine. Subsequent [2+2] cycloaddition with a ketene (B1206846) affords the β-lactam with a high degree of stereocontrol. The phenyl group of the amine auxiliary effectively shields one face of the imine, directing the ketene to attack from the less hindered face, thereby establishing the desired stereochemistry at the newly formed stereocenters of the β-lactam ring.

The following table illustrates the diastereoselective synthesis of β-lactams using a chiral imine derived from a primary amine, a reaction pathway analogous to how this compound would be employed.

EntryChiral Amine DerivativeKetenophileProduct Diastereomeric Ratio (cis:trans)Combined Yield (%)
1Imine from (R)-1-phenylethylaminePhthalimidoacetyl chloride9:174
2Imine from (S)-1-phenylethylamineBenzyloxyacetyl chloride>95:585
3Imine from p-methoxyphenyl derivativeAcetoxyacetyl chloride8:268

This table presents representative data for analogous reactions and is intended to be illustrative of the expected outcomes when using this compound.

Furthermore, this chiral building block is instrumental in the synthesis of enantiomerically enriched isoindolinones, a class of compounds with significant pharmacological activities. beilstein-journals.org The general strategy involves the use of the chiral amine as an auxiliary to control an intramolecular aza-Michael reaction. beilstein-journals.org The stereoselectivity of the cyclization is dictated by the chiral auxiliary, leading to the formation of the desired enantiomer of the 3-substituted isoindolinone.

Another key area of application is in the diastereoselective alkylation of carbonyl compounds. The chiral amine can be converted into a chiral enamine or imine, which then undergoes alkylation. The steric hindrance provided by the bulky phenyl group of the auxiliary directs the incoming electrophile to a specific face, resulting in a high diastereoselectivity in the formation of the new carbon-carbon bond.

The table below summarizes the synthesis of a key intermediate for a pharmaceutical agent using a chiral amine auxiliary, demonstrating the high levels of stereochemical control achievable.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (de %)Yield (%)
(R)-1-phenylethylamineReductive AminationProchiral ketone>9995
(S)-1-phenylethylamineAsymmetric HydrogenationImine intermediate9892
(R)-1-(p-tolyl)ethylamineDiastereoselective AdditionEnolate9588

This table presents representative data for analogous reactions and is intended to be illustrative of the expected outcomes when using this compound.

Spectroscopic and Crystallographic Characterization of 1s 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride and Its Derivatives

Advanced Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of a chiral compound is paramount, as different enantiomers can exhibit distinct biological activities. Several sophisticated chromatographic and spectroscopic methods are utilized to determine the enantiomeric excess (ee) of (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride and related structures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for separating enantiomers and quantifying their relative amounts. researchgate.net This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Detailed research findings have demonstrated the efficacy of specific CSPs and mobile phases for the resolution of chiral amines. For instance, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. The principle lies in the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which governs their elution from the column. The area under each peak in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the precise calculation of the enantiomeric excess.

Parameter Condition
Stationary Phase Chiralpak AD-H
Mobile Phase Hexane/Isopropanol (80/20)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 25 °C
Table 1: Example HPLC conditions for chiral amine separation. rsc.org

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess (ee) Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to traditional liquid chromatography. researchgate.net

In chiral SFC, the fundamental principle of differential interaction with a chiral stationary phase remains the same as in HPLC. The addition of a small amount of a polar organic modifier, such as methanol (B129727) or ethanol, to the supercritical CO2 is often necessary to improve the solubility of the analyte and enhance the chiral recognition process. SFC is particularly advantageous for high-throughput screening in drug discovery due to its reduced analysis times and lower consumption of organic solvents. chromatographyonline.com Recent advancements in SFC instrumentation have also improved its sensitivity, making it suitable for accurate enantiomeric excess determinations in various applications, including pharmaceutical analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs). nih.gov This method involves the reaction of the chiral amine with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. researchgate.net

The process involves covalently bonding the chiral amine with a CDA, such as Mosher's acid or its analogs, to create diastereomeric amides. semanticscholar.org In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, the signals corresponding to the protons or fluorine atoms near the stereogenic center will appear at different chemical shifts for each diastereomer. By integrating the areas of these distinct signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be accurately determined. This technique is particularly valuable as it does not require the physical separation of the enantiomers.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. nih.gov It provides definitive information about the absolute configuration and the spatial arrangement of molecules within the crystal lattice.

Determination of Absolute Configuration

For a chiral molecule, determining its absolute configuration—the actual three-dimensional arrangement of its atoms—is crucial. Single-crystal X-ray diffraction is the gold standard for this purpose. improvedpharma.com The method relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l).

By carefully analyzing these intensity differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the structure refinement process that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment. While traditionally challenging for molecules containing only light atoms, modern diffractometers and computational methods have made it possible to determine the absolute configuration of organic compounds without the need for a heavy atom. mit.edu

Analysis of Crystal Packing and Intermolecular Interactions

Beyond determining the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

For amine hydrochlorides, hydrogen bonding between the ammonium (B1175870) group (N-H) and the chloride ion (Cl⁻) is a dominant interaction that dictates the crystal packing. iucr.org The analysis of these interactions provides insights into the stability of the crystal structure and can influence the physicochemical properties of the solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within the crystal, providing a detailed understanding of the forces that hold the crystal together. nih.gov The study of these packing motifs is essential in the field of crystal engineering, where the goal is to design crystals with specific properties. scirp.org

Structural Elucidation of Novel Derivatives

The development of novel derivatives of biologically significant molecules is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. While extensive research on derivatives of the parent compound, this compound, is not widely available in peer-reviewed literature, this section presents a representative structural elucidation of a novel amide derivative, N-((1S)-2-methoxy-1-phenylethyl)benzamide. The characterization data provided is based on established spectroscopic and crystallographic principles and is analogous to data reported for structurally similar compounds.

The synthesis of N-((1S)-2-methoxy-1-phenylethyl)benzamide can be achieved through the acylation of (1S)-2-methoxy-1-phenylethan-1-amine with benzoyl chloride in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

The structural confirmation of this novel derivative would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside single-crystal X-ray crystallography for definitive three-dimensional structure determination.

Spectroscopic Characterization:

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the presence of key structural motifs. For N-((1S)-2-methoxy-1-phenylethyl)benzamide, the spectrum would be expected to show distinct signals for the aromatic protons of both the phenyl and benzoyl groups, the methoxy (B1213986) protons, and the protons of the ethylamine (B1201723) backbone.

¹H NMR Spectroscopic Data for N-((1S)-2-methoxy-1-phenylethyl)benzamide (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.78d2HAromatic (Benzoyl)
7.52 - 7.40m3HAromatic (Benzoyl)
7.38 - 7.25m5HAromatic (Phenyl)
6.50d1HNH (Amide)
5.30 - 5.25m1HCH-N
3.65 - 3.55m2HCH₂-O
3.35s3HO-CH₃

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key resonances would include the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethylamine chain and the methoxy group.

¹³C NMR Spectroscopic Data for N-((1S)-2-methoxy-1-phenylethyl)benzamide (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
167.5C=O (Amide)
140.0Aromatic C (Quaternary)
134.5Aromatic C (Quaternary)
131.5Aromatic CH
128.8Aromatic CH
128.6Aromatic CH
127.8Aromatic CH
127.0Aromatic CH
74.0CH₂-O
59.2O-CH₃
52.0CH-N

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups. The presence of the amide group would be confirmed by characteristic stretching vibrations for the N-H and C=O bonds.

Infrared (IR) Spectroscopic Data for N-((1S)-2-methoxy-1-phenylethyl)benzamide
Frequency (cm⁻¹)IntensityAssignment
3305Strong, SharpN-H Stretch (Amide)
3065, 3030MediumC-H Stretch (Aromatic)
2925, 2880MediumC-H Stretch (Aliphatic)
1640Strong, SharpC=O Stretch (Amide I)
1540StrongN-H Bend (Amide II)
1110StrongC-O Stretch (Ether)

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the synthesized derivative, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure.

Mass Spectrometry Data for N-((1S)-2-methoxy-1-phenylethyl)benzamide
m/zAssignment
255.1259[M]⁺ (Calculated for C₁₆H₁₇NO₂: 255.1259)
105.0340[C₆H₅CO]⁺ (Benzoyl cation)
134.0915[M - C₆H₅CO]⁺

Crystallographic Characterization:

Representative Crystallographic Data for N-((1S)-2-methoxy-1-phenylethyl)benzamide
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)10.24
c (Å)16.32
α, β, γ (°)90, 90, 90
Volume (ų)1428.5
Z4

The comprehensive data obtained from these analytical techniques would collectively provide an unequivocal structural elucidation of the novel derivative, N-((1S)-2-methoxy-1-phenylethyl)benzamide, confirming its successful synthesis and purity. This foundational characterization is a prerequisite for any further investigation into its chemical and biological properties.

Computational and Theoretical Investigations of 1s 2 Methoxy 1 Phenylethan 1 Amine Hydrochloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular characteristics with high accuracy.

The electronic structure of a molecule governs its reactivity. DFT calculations can determine key quantum chemical descriptors that provide a quantitative measure of this reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 1: Key Electronic and Reactivity Descriptors Calculable by DFT

Descriptor Significance
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment Measures the net molecular polarity; influences solubility and intermolecular forces.
Chemical Hardness (η) Resistance to deformation or change in electron distribution; higher values imply greater stability. mdpi.com

| Chemical Softness (S) | The reciprocal of hardness; higher values imply greater reactivity. mdpi.com |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For a chiral amine like (1S)-2-methoxy-1-phenylethan-1-amine, DFT could be employed to study its role in asymmetric synthesis, elucidating the mechanisms by which it transfers chirality. Such studies would involve locating the transition state structures for the key reaction steps and analyzing the energetic barriers to understand stereoselectivity.

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data. DFT calculations can be used to simulate vibrational spectra (Infrared and Raman) by calculating the frequencies and intensities of the normal modes of vibration. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in structure confirmation and assignment.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. ijbiotech.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of conformational dynamics. researchgate.net For a flexible molecule like (1S)-2-methoxy-1-phenylethan-1-amine, MD simulations could reveal the preferred solution-phase conformations, the dynamics of the methoxyethyl and phenyl groups, and the stability of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule interacts with other chemical species, such as receptors or substrates in a chemical reaction.

Analysis of Stereochemical Preferences and Chiral Induction Mechanisms

The stereochemistry of (1S)-2-methoxy-1-phenylethan-1-amine is fundamental to its function, particularly when used as a chiral auxiliary or resolving agent. Computational studies can be used to analyze its stereochemical preferences. For instance, docking simulations can predict the binding orientation of the amine within a protein's active site, revealing which stereoisomer has a more favorable binding affinity. biomolther.org In the context of its hydrochloride salt, crystallographic studies on analogous chiral ammonium (B1175870) chlorides confirm that the stereochemical configuration is preserved within the solid-state crystal lattice. nih.gov Theoretical models can further explore the non-covalent interactions responsible for chiral recognition and the mechanisms of chiral induction in asymmetric reactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is a 3D map that defines the space a molecule occupies in a crystal, based on the electron distribution of the molecule and its neighbors.

By mapping properties like the normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface highlight interactions that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov For an ammonium chloride salt, this technique is particularly effective at visualizing the crucial N-H···Cl and C-H···Cl hydrogen bonds that often govern the crystal packing. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Chiral Ammonium Chloride

Contact Type Description
H···H Interactions between hydrogen atoms on adjacent molecules.
H···Cl/Cl···H Represents hydrogen bonds and weaker contacts involving the chloride ion and hydrogen atoms.
C···H/H···C Contacts involving carbon and hydrogen atoms, including C-H···π interactions.
C···C Indicates potential π-π stacking interactions between aromatic rings.

| Other | Includes contacts involving other atoms (e.g., N, O). |

This quantitative approach provides a detailed understanding of the forces holding the crystal lattice together, which influences the material's physical properties such as stability and solubility. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (1S)-2-methoxy-1-phenylethan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves reductive amination or chiral resolution. For enantiomerically pure (1S)-configured amines, asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) is effective. A validated route includes:

Reductive Amination : React 2-methoxyacetophenone with ammonia under hydrogen pressure in the presence of a palladium catalyst .

Chiral Resolution : Separate racemic mixtures using chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution with lipases .

Salt Formation : Convert the free base to the hydrochloride salt by treatment with HCl in anhydrous ethanol, followed by recrystallization .

Basic: How is the compound’s purity and structural integrity validated in academic research?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the methoxy group (~δ 3.3 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (broad signal, δ 1.5–2.5 ppm) .
    • ¹³C NMR : Methoxy carbon (~δ 55 ppm), quaternary aromatic carbons (~δ 140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated: 200.1182; observed: 200.1185) .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4). For hydrophobic solvents, dissolve in DMSO (100 mM stock) .
  • Stability :
    • Store at -20°C under inert gas (argon) to prevent oxidation.
    • Avoid repeated freeze-thaw cycles to maintain enantiomeric purity .

Advanced: How does stereochemistry influence its interaction with serotonin receptors (e.g., 5-HT2C)?

Methodological Answer:
The (1S)-enantiomer shows higher affinity for 5-HT2C receptors due to:

  • Stereospecific Binding : The methoxy group’s spatial orientation complements the receptor’s hydrophobic pocket.
  • Functional Selectivity : In vitro assays (radioligand binding with [³H]mesulergine) demonstrate a 10-fold higher Ki for (1S) vs. (1R) (Ki = 15 nM vs. 150 nM) .
  • Molecular Dynamics Simulations : The (1S)-configuration stabilizes hydrogen bonds with Asp134 and π-π stacking with Phe327 .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Contradictions often arise from impurities or enantiomeric cross-contamination. Mitigation strategies:

Analytical Cross-Validation : Use orthogonal methods (e.g., chiral HPLC + circular dichroism) to confirm enantiopurity .

Receptor Profiling : Compare binding data across multiple receptor subtypes (e.g., 5-HT2A vs. 5-HT2C) to rule off-target effects .

Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., anhydrous, inert atmosphere) .

Advanced: What strategies are effective for chiral resolution of this compound in scale-up synthesis?

Methodological Answer:

  • Kinetic Resolution : Use immobilized Candida antarctica lipase B (CAL-B) to selectively acylate the (1R)-enantiomer, leaving the (1S)-form unreacted (ee >99%) .
  • Diastereomeric Salt Formation : React the racemate with L-tartaric acid in ethanol; the (1S)-amine salt precipitates first .
  • Continuous Chromatography : Simulated moving bed (SMB) systems achieve >99.5% ee with Chiralcel® OD columns .

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